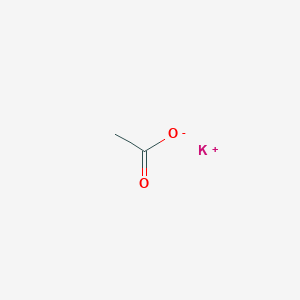

potassium;acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.K/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCVFZCLFOSHCOH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Potassium Acetate for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of potassium acetate (B1210297), tailored for its application in laboratory settings. The information presented is intended to support researchers, scientists, and professionals in drug development in the safe and effective use of this versatile compound.

Core Physical and Chemical Properties

Potassium acetate (CH₃COOK) is the potassium salt of acetic acid. It is a white, hygroscopic solid at room temperature and is highly soluble in water.[1] Below is a summary of its key physical and chemical properties.

Table 1: General Properties of Potassium Acetate

| Property | Value | References |

| Chemical Formula | CH₃COOK or C₂H₃KO₂ | [2] |

| Molar Mass | 98.14 g/mol | [2] |

| Appearance | White, crystalline, deliquescent powder or flakes | [2] |

| Odor | Odorless to faint acetic (vinegar-like) odor | [3] |

| CAS Number | 127-08-2 |

Table 2: Physical Properties of Potassium Acetate

| Property | Value | References |

| Melting Point | 292 °C (558 °F; 565 K) | [4] |

| Boiling Point | Decomposes upon heating | [1][4] |

| Density | 1.57 g/cm³ at 25 °C | [1][5] |

| Hygroscopicity | Highly hygroscopic | [1] |

Table 3: Solubility of Potassium Acetate

| Solvent | Solubility | Temperature (°C) | References |

| Water | 216.7 g / 100 mL | 0.1 | [1] |

| 233.7 g / 100 mL | 10 | [1] | |

| 268.6 g / 100 mL | 25 | [1] | |

| 320.8 g / 100 mL | 40 | [1] | |

| 390.7 g / 100 mL | 96 | [1] | |

| Alcohol (Ethanol) | Soluble | [6] | |

| Ether | Insoluble | [6] | |

| Acetone | Insoluble | [4] |

Table 4: pH of Aqueous Potassium Acetate Solutions

| Concentration | pH Range | Notes | References |

| 5% solution (w/v) | 6.5 - 9.0 at 25°C | The solution is slightly alkaline due to the hydrolysis of the acetate ion. | [5] |

| 1 in 20 solution | 7.5 - 8.5 | [7] |

Experimental Protocols

Synthesis of Potassium Acetate

Potassium acetate can be synthesized in the laboratory via a neutralization reaction between a potassium-containing base and acetic acid.

Method 1: Reaction with Potassium Hydroxide (B78521)

This method involves the reaction of acetic acid with potassium hydroxide.

-

Reaction: CH₃COOH + KOH → CH₃COOK + H₂O

-

Procedure:

-

In a fume hood, dissolve a known quantity of potassium hydroxide (KOH) in distilled water in a beaker.

-

Slowly add a stoichiometric amount of acetic acid (CH₃COOH) to the KOH solution while stirring continuously. The reaction is exothermic.

-

Monitor the pH of the solution using a calibrated pH meter. Continue adding acetic acid until the pH is near neutral (pH 7).

-

To obtain the solid product, evaporate the water from the solution using a heating mantle or water bath.

-

As the solution concentrates, potassium acetate crystals will form.

-

The crystals can be collected by filtration and dried in a desiccator or a low-temperature oven.

-

Method 2: Reaction with Potassium Carbonate

This method uses potassium carbonate as the base.

-

Reaction: 2CH₃COOH + K₂CO₃ → 2CH₃COOK + H₂O + CO₂

-

Procedure:

-

In a fume hood, dissolve potassium carbonate (K₂CO₃) in distilled water.

-

Slowly add acetic acid to the potassium carbonate solution. Effervescence (release of CO₂ gas) will occur.

-

Continue adding acetic acid until the effervescence ceases, indicating the completion of the reaction.

-

Filter the solution to remove any impurities.

-

Evaporate the water from the filtrate to obtain potassium acetate crystals.

-

Dry the collected crystals.

-

Caption: Synthesis of Potassium Acetate Workflow.

Determination of Physical and Chemical Properties

The following are generalized protocols based on standard methods for determining the key properties of potassium acetate. For regulatory purposes, adherence to specific ASTM or OECD guidelines is recommended.

2.2.1. Melting Point Determination (Capillary Method)

This protocol is based on the principles outlined in ASTM E324 and OECD Guideline 102.[8][9]

-

Sample Preparation: Ensure the potassium acetate sample is finely powdered and thoroughly dried.

-

Capillary Tube Loading: Pack the dry sample into a capillary melting point tube to a height of 2-4 mm.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the apparatus at a steady rate. As the temperature approaches the expected melting point, reduce the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the substance first begins to melt (initial melting point) and the temperature at which the last solid particle disappears (final melting point). The range between these two temperatures is the melting range.

2.2.2. Aqueous Solubility Determination (Flask Method)

This protocol is based on the principles of OECD Guideline 105.[4][10]

-

Sample Preparation: Weigh a specific amount of potassium acetate.

-

Dissolution: Add the weighed potassium acetate to a known volume of distilled water in a flask at a constant temperature (e.g., 25 °C).

-

Equilibration: Stir the solution for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).

-

Phase Separation: Allow any undissolved solid to settle. If necessary, centrifuge or filter the solution.

-

Analysis: Determine the concentration of potassium acetate in the clear aqueous phase using a suitable analytical method (e.g., titration, ion chromatography). The solubility is expressed as g/100 mL or g/L.

2.2.3. pH Measurement of an Aqueous Solution

This protocol is based on the principles of ASTM D1293 and USP General Chapter <791>.[1][11]

-

Solution Preparation: Prepare a solution of known concentration (e.g., 5% w/v) by dissolving a weighed amount of potassium acetate in deionized water.

-

pH Meter Calibration: Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pH of the sample.

-

Measurement: Immerse the calibrated pH electrode in the potassium acetate solution and stir gently.

-

Reading: Allow the pH reading to stabilize before recording the value. The measurement should be performed at a constant temperature (e.g., 25 °C).

Applications in the Laboratory

DNA Precipitation

Potassium acetate is widely used in molecular biology for the precipitation of DNA. It is particularly useful in protocols involving sodium dodecyl sulfate (B86663) (SDS), as it facilitates the removal of the detergent.

Mechanism of Action: In alkaline lysis plasmid preparations, after cell lysis with a solution containing SDS and NaOH, the addition of acidic potassium acetate neutralizes the solution. This allows the smaller, supercoiled plasmid DNA to reanneal and remain in solution, while the larger, denatured chromosomal DNA and proteins precipitate along with the insoluble potassium dodecyl sulfate (KDS).[12][13]

Experimental Workflow for DNA Precipitation:

-

Lysis: Lyse bacterial cells containing the plasmid of interest using a solution containing NaOH and SDS. This denatures both chromosomal and plasmid DNA.

-

Neutralization and Precipitation: Add a high-concentration solution of potassium acetate (e.g., 3 M, pH 5.5). The acetate neutralizes the NaOH. The potassium ions react with SDS to form the insoluble precipitate KDS, which entraps the denatured chromosomal DNA and proteins.

-

Centrifugation: Centrifuge the mixture to pellet the KDS, chromosomal DNA, and cellular debris. The supernatant contains the plasmid DNA.

-

Further Purification: The plasmid DNA in the supernatant can then be precipitated using ethanol (B145695) or isopropanol.

Caption: DNA Precipitation Workflow with Potassium Acetate.

Role in Cellular Processes (Signaling Pathways)

While potassium acetate is not a classical signaling molecule, its constituent ions, potassium (K⁺) and acetate (CH₃COO⁻), play crucial roles in various cellular pathways.

Role of Potassium Ions in Apoptosis

Potassium ions are critical for maintaining cellular homeostasis, and their flux across the cell membrane is involved in the regulation of apoptosis (programmed cell death). A significant efflux of K⁺ from the cell is an early event in both the intrinsic and extrinsic apoptotic pathways, leading to a decrease in intracellular potassium concentration. This ionic imbalance is believed to facilitate the activation of caspases, the key executioner enzymes of apoptosis.[14][15]

Caption: Role of Potassium Ion Efflux in Apoptosis.

Role of Acetate in Cellular Metabolism

Acetate can be utilized by mammalian cells as a carbon source for the synthesis of acetyl-CoA, a central molecule in metabolism. This conversion is catalyzed by acetyl-CoA synthetase (ACSS). Acetyl-CoA then enters various metabolic pathways, including the TCA cycle for energy production and fatty acid synthesis.[16][17]

Caption: Metabolic Pathway of Acetate to Acetyl-CoA.

Safety and Handling

Potassium acetate is generally considered to be of low toxicity. However, as with all laboratory chemicals, appropriate safety precautions should be taken.

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place to prevent deliquescence.

-

In case of contact:

-

Eyes: Rinse cautiously with water for several minutes.

-

Skin: Wash with soap and water.

-

Ingestion: Rinse mouth and seek medical advice if feeling unwell.

-

Always consult the Safety Data Sheet (SDS) for detailed safety information.

References

- 1. store.astm.org [store.astm.org]

- 2. oecd.org [oecd.org]

- 3. store.astm.org [store.astm.org]

- 4. filab.fr [filab.fr]

- 5. store.astm.org [store.astm.org]

- 6. standards.iteh.ai [standards.iteh.ai]

- 7. Production and utilization of acetate in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. infinitalab.com [infinitalab.com]

- 9. laboratuar.com [laboratuar.com]

- 10. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 11. ftp.uspbpep.com [ftp.uspbpep.com]

- 12. molecular biology - What is the role of potassium acetate in plasmid extraction? - Biology Stack Exchange [biology.stackexchange.com]

- 13. Precipitation Reaction of SDS and Potassium Salts in Flocculation of a Micronized Megestrol Acetate Suspension - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Differential role of IK and BK potassium channels as mediators of intrinsic and extrinsic apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ion channel inhibitors block caspase activation by mechanisms other than restoring intracellular potassium concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Acetate production from glucose and coupling to mitochondrial metabolism in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Acetate Metabolism in Physiology, Cancer, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

Potassium Acetate: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of its Molecular Properties, Core Applications, and Methodologies

Potassium acetate (B1210297) (CH₃COOK), the potassium salt of acetic acid, is a versatile and critical reagent in modern molecular biology and pharmaceutical development. Its unique properties make it an indispensable component in a wide array of laboratory protocols and drug formulations. This technical guide provides a comprehensive overview of potassium acetate, focusing on its fundamental physicochemical properties, detailed experimental applications, and its role in pharmaceutical manufacturing.

Core Physicochemical Data

A thorough understanding of the fundamental properties of potassium acetate is essential for its effective application. The following table summarizes its key quantitative data.

| Property | Value | Citations |

| Chemical Formula | CH₃COOK or C₂H₃KO₂ | [1][2][3] |

| Molecular Weight | 98.14 g/mol | [1][4][5][6] |

| Appearance | White, deliquescent crystalline powder | [3] |

| Density | 1.57 g/cm³ at 25 °C | [6] |

| Melting Point | 292 °C | [3] |

| Solubility in Water | Highly soluble | [3] |

| pH (1 in 20 solution) | 7.5 - 8.5 |

Calculations for Solution Preparation

Accurate preparation of potassium acetate solutions is fundamental for experimental reproducibility. The following formulas are essential for calculating the required mass of potassium acetate for a solution of a specific molarity.

To calculate the mass of potassium acetate needed:

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

Example: To prepare 500 mL of a 3 M potassium acetate solution:

Mass (g) = 3 mol/L x 0.5 L x 98.14 g/mol = 147.21 g

Key Applications and Experimental Protocols

Potassium acetate plays a crucial role in several key laboratory techniques, primarily due to its properties as a salt that can alter the solubility of macromolecules.

Plasmid DNA Isolation (Alkaline Lysis Method)

In the widely used alkaline lysis method for plasmid DNA minipreps, potassium acetate is a critical component of the neutralization buffer (often referred to as Solution III).[7] Its functions are twofold:

-

Neutralization: It neutralizes the alkaline conditions created by the sodium hydroxide (B78521) in the lysis buffer (Solution II). This allows the smaller, supercoiled plasmid DNA to reanneal correctly.[1]

-

Precipitation of Contaminants: The potassium ions (K⁺) react with the sodium dodecyl sulfate (B86663) (SDS) from the lysis buffer, forming the insoluble compound potassium dodecyl sulfate.[1] This, along with the neutralized pH, causes the precipitation of genomic DNA, proteins, and other cellular debris, which can then be pelleted by centrifugation.[3][7]

Workflow for plasmid DNA isolation using the alkaline lysis method.

RNA Precipitation

Potassium acetate is also utilized in the precipitation of RNA. The addition of a salt, such as potassium acetate, neutralizes the negative charges on the phosphate (B84403) backbone of the RNA molecules.[7] This reduction in charge repulsion allows the RNA to aggregate and precipitate out of solution upon the addition of alcohol (typically isopropanol or ethanol).

-

To your RNA sample, add 3 M potassium acetate (pH 5.5) to a final concentration of 0.3 M (i.e., add 1/10th volume).[5]

-

Add 2.5 volumes of ice-cold 100% ethanol.[5]

-

Incubate at -20°C for at least 30 minutes to facilitate precipitation.[5]

-

Centrifuge at high speed (e.g., >12,000 x g) for 15-30 minutes at 4°C to pellet the RNA.

-

Carefully decant the supernatant without disturbing the pellet.

-

Wash the RNA pellet with 70% ethanol to remove residual salts and other impurities.

-

Centrifuge again for 5-10 minutes at 4°C.

-

Remove the supernatant and air-dry the pellet.

-

Resuspend the purified RNA in an appropriate volume of RNase-free water or buffer.

Role in Drug Development and Formulation

Beyond its utility in molecular biology research, potassium acetate is a key ingredient in the pharmaceutical industry.[6]

-

Electrolyte Replenishment: It is used in intravenous (IV) solutions to treat or prevent hypokalemia (low potassium levels).[8][9][10]

-

Buffering Agent: Potassium acetate serves as a buffering agent in various pharmaceutical formulations, including injectable solutions, to maintain a stable pH, which is often critical for the stability and efficacy of the active pharmaceutical ingredient (API).[2][8]

-

Antibiotic Synthesis: It is a key component in the manufacturing of certain antibiotics, such as penicillin.[6]

Key functional roles of potassium acetate in research and industry.

References

- 1. biology.stackexchange.com [biology.stackexchange.com]

- 2. vinipul.com [vinipul.com]

- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 4. home.sandiego.edu [home.sandiego.edu]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. nbinno.com [nbinno.com]

- 7. uni-hohenheim.de [uni-hohenheim.de]

- 8. lohmann-minerals.com [lohmann-minerals.com]

- 9. chemiis.com [chemiis.com]

- 10. What is Potassium Acetate used for? [synapse.patsnap.com]

A Deep Dive into the Solubility of Potassium Acetate in Ethanol and Water: A Technical Guide for Researchers

For immediate release: This technical guide provides a comprehensive overview of the solubility of potassium acetate (B1210297) in two common laboratory solvents: ethanol (B145695) and water. Designed for researchers, scientists, and professionals in drug development, this document consolidates key quantitative data, details experimental methodologies for solubility determination, and presents a logical workflow for these procedures.

Quantitative Solubility Data

The solubility of potassium acetate, a critical parameter in many chemical and pharmaceutical processes, varies significantly with the solvent and temperature. The following tables summarize the quantitative solubility data for potassium acetate in water and ethanol, expressed in grams of solute per 100 grams of solvent.

Table 1: Solubility of Potassium Acetate in Water

| Temperature (°C) | Solubility ( g/100 g H₂O) |

| 0.1 | 216.7 |

| 10 | 233.7 |

| 25 | 268.6 |

| 40 | 320.8 |

| 96 | 390.7 |

Data sourced from publicly available chemical data.[1]

Table 2: Solubility of Potassium Acetate in Ethanol

| Temperature (°C) | Solubility ( g/100 g C₂H₅OH) |

| 15 | 24.24 |

| 73.4 | 53.54 |

Data sourced from publicly available chemical data.[1]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental to understanding the behavior of a compound in a given solvent. The following section outlines a general experimental protocol for determining the solubility of a salt, such as potassium acetate, at various temperatures. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials and Equipment

-

Potassium Acetate (analytical grade)

-

Distilled or deionized water

-

Anhydrous ethanol

-

Beakers and flasks

-

Stirring rods or magnetic stirrer with stir bars

-

Calibrated thermometer or temperature probe

-

Heating plate or water bath

-

Analytical balance

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

Oven or desiccator

Procedure: Isothermal Saturation Method

-

Solvent Preparation: Accurately weigh a specific amount of the chosen solvent (water or ethanol) into a sealable flask.

-

Solute Addition: Gradually add a known excess amount of potassium acetate to the solvent while continuously stirring. The excess solute ensures that the solution becomes saturated.

-

Equilibration: Seal the flask to prevent solvent evaporation and place it in a temperature-controlled water bath or on a heating plate set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous stirring to ensure saturation is reached.

-

Phase Separation: Once equilibrated, stop the stirring and allow the undissolved solid to settle.

-

Sample Extraction: Carefully extract a known mass or volume of the clear, saturated supernatant without disturbing the solid precipitate. This can be done using a pre-warmed or pre-cooled pipette to maintain the experimental temperature.

-

Solvent Evaporation: Accurately weigh the extracted sample and then place it in a pre-weighed container. Carefully evaporate the solvent in an oven or desiccator at a temperature that will not decompose the potassium acetate.

-

Mass Determination: After complete evaporation of the solvent, weigh the container with the dry potassium acetate residue.

-

Calculation of Solubility: The solubility can be calculated using the following formula:

Solubility ( g/100 g solvent) = (mass of dry potassium acetate / mass of solvent) x 100

The mass of the solvent is determined by subtracting the mass of the dry potassium acetate from the initial mass of the extracted saturated solution.

-

Repeatability: Repeat the experiment at different temperatures to construct a solubility curve.

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagram illustrates the logical workflow for determining the solubility of potassium acetate.

Caption: Workflow for determining potassium acetate solubility.

This guide provides foundational knowledge on the solubility of potassium acetate in water and ethanol, offering valuable data and methodologies for laboratory applications. For further inquiries, please refer to the cited literature.

References

A Technical Guide to Potassium Acetate Buffers: pH Range, Buffering Capacity, and Experimental Considerations

Abstract: This document provides an in-depth technical overview of potassium acetate (B1210297) as a buffering agent, designed for researchers, scientists, and professionals in drug development. It covers the fundamental principles of its buffering action, its effective pH range, and the concept of buffering capacity. Detailed experimental protocols for the preparation of potassium acetate buffers and the determination of their buffering capacity are presented. The guide summarizes key quantitative data in tabular format and includes workflow diagrams to illustrate methodologies and applications, such as its critical role in molecular biology for the purification of nucleic acids.

Theoretical Principles of Potassium Acetate Buffers

A buffer solution resists changes in pH upon the addition of small quantities of an acid or a base.[1] Potassium acetate buffers, a common choice in many biological and chemical systems, consist of a weak acid, acetic acid (CH₃COOH), and its conjugate base, the acetate ion (CH₃COO⁻), which is supplied by the salt potassium acetate (CH₃COOK).[1][2]

The buffering mechanism is governed by the following equilibrium:

CH₃COOH + H₂O ⇌ H₃O⁺ + CH₃COO⁻

When a strong acid is added, the acetate ions neutralize the excess hydronium ions (H₃O⁺), shifting the equilibrium to the left. Conversely, when a strong base is added, the acetic acid donates a proton to neutralize the excess hydroxide (B78521) ions (OH⁻), shifting the equilibrium to the right.

The Henderson-Hasselbalch Equation

The pH of a potassium acetate buffer is determined by the pKa of acetic acid and the ratio of the molar concentrations of the acetate ion to acetic acid. This relationship is described by the Henderson-Hasselbalch equation.[1][3][4][5]

pH = pKa + log ( [CH₃COO⁻] / [CH₃COOH] )

Where:

-

pH is the measure of the acidity of the buffer.

-

pKa is the acid dissociation constant of acetic acid, which is approximately 4.76.[6][7][8][9]

-

[CH₃COO⁻] is the molar concentration of the conjugate base (acetate).

-

[CH₃COOH] is the molar concentration of the weak acid (acetic acid).

Effective pH Range

The effective buffering range for any buffer is generally considered to be within ±1 pH unit of its pKa.[4][10] For a potassium acetate buffer, with the pKa of acetic acid being 4.76, the effective pH range is approximately 3.8 to 5.8 .[11][12] Within this range, the buffer can effectively neutralize both added acids and bases. The maximum buffering capacity is achieved when the pH of the solution is equal to the pKa, which occurs when the concentrations of the weak acid and its conjugate base are equal.[4]

Buffering Capacity

Buffering capacity (β) is a quantitative measure of a buffer's resistance to pH change upon the addition of an acid or base.[13][14] It is defined as the moles of a strong acid or strong base required to change the pH of one liter of the buffer solution by one unit.[2] The capacity is influenced by two main factors:

-

Ratio of Components: The capacity is maximal when pH = pKa ([CH₃COO⁻]/[CH₃COOH] = 1).[4]

-

Total Buffer Concentration: Higher concentrations of acetic acid and potassium acetate lead to a greater buffering capacity.[4]

Quantitative Data Summary

For ease of reference, the key physicochemical properties and buffering characteristics of the potassium acetate system are summarized below.

Table 1: Physicochemical Properties of Acetic Acid and Potassium Acetate

| Parameter | Acetic Acid (CH₃COOH) | Potassium Acetate (CH₃COOK) | Reference(s) |

| Molecular Weight | 60.05 g/mol | 98.14 g/mol | [6][11] |

| pKa (of Acetic Acid) | 4.76 | N/A | [6][7][8][9] |

| Appearance | Colorless liquid | White crystalline solid | [6][15] |

| pH of 1M Solution | ~2.4 | Basic (>7.0) | [8][10] |

Table 2: Buffering Characteristics of Potassium Acetate Buffers

| Parameter | Value | Reference(s) |

| Effective pH Range | 3.8 – 5.8 | [11][12] |

| Optimal Buffer pH | 4.76 | [10] |

| pH of 1 mM K-Acetate | 7.87 | [16] |

| pH of 10 mM K-Acetate | 8.37 | [16] |

| pH of 100 mM K-Acetate | 8.87 | [16] |

Experimental Protocols

The following sections provide detailed methodologies for the preparation and evaluation of potassium acetate buffers.

Protocol for Preparation of a Potassium Acetate Buffer

This protocol outlines the steps to prepare a potassium acetate buffer of a specific pH and concentration. The Henderson-Hasselbalch equation is used to determine the required amounts of the acidic and basic components.

Materials and Equipment:

-

Glacial Acetic Acid (CH₃COOH)

-

Potassium Acetate (CH₃COOK)

-

Deionized or distilled water

-

Magnetic stirrer and stir bar

-

Calibrated pH meter

-

Volumetric flasks and graduated cylinders

-

Beakers

-

Analytical balance

Methodology:

-

Calculate Required Moles: Use the Henderson-Hasselbalch equation to determine the required molar ratio of [CH₃COO⁻] to [CH₃COOH] for the target pH. For the desired total buffer concentration, calculate the specific moles of acetic acid and potassium acetate needed.

-

Weigh Reagents: Accurately weigh the calculated mass of potassium acetate powder.

-

Measure Acid: Carefully measure the required volume of glacial acetic acid.

-

Dissolve Components: In a beaker, dissolve the potassium acetate in a volume of deionized water that is approximately 70-80% of the final desired volume. Add the acetic acid to this solution.

-

pH Adjustment: Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode in the solution. Slowly add a concentrated solution of acetic acid or potassium hydroxide to precisely adjust the pH to the target value.

-

Final Volume: Once the target pH is reached, transfer the solution to a volumetric flask. Rinse the beaker with deionized water and add the rinsing to the flask. Add deionized water to bring the solution to the final desired volume.

-

Final Verification: Stopper the flask, invert it several times to ensure thorough mixing, and verify the final pH with the pH meter.

Protocol for Experimental Determination of Buffering Capacity

This protocol describes a titration method to experimentally determine the buffering capacity of a prepared potassium acetate buffer.[13][17][18]

Materials and Equipment:

-

Prepared potassium acetate buffer solution

-

Standardized strong base (e.g., 0.1 M NaOH) or strong acid (e.g., 0.1 M HCl)

-

Calibrated pH meter

-

Burette and burette clamp

-

Magnetic stirrer and stir bar

-

Beaker

Methodology:

-

Sample Preparation: Pipette a precise volume (e.g., 50.0 mL) of the prepared buffer solution into a beaker.

-

Initial pH Measurement: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode. Record the initial pH of the buffer.

-

Titration Setup: Fill a clean burette with the standardized strong base (or acid) solution and record the initial volume.

-

Titration: Begin adding the titrant in small, precise increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record both the total volume of titrant added and the corresponding pH.

-

Endpoint: Continue the titration until the pH has changed by at least one full unit from the initial pH.

-

Calculation: Calculate the buffering capacity (β) using the following formula:

β = (moles of base/acid added) / ( |ΔpH| * Volume of buffer in L )

Where:

-

moles of base/acid added = (Volume of titrant in L) * (Molarity of titrant)

-

|ΔpH| is the absolute change in pH (e.g., 1.0).

-

Volume of buffer in L is the initial volume of the buffer sample.

-

Applications in Research and Drug Development

Potassium acetate is a versatile reagent with several key applications in scientific research and pharmaceutical development.[19]

-

Nucleic Acid Purification: It is widely used for the precipitation of DNA and RNA from cell lysates.[11][12][15] In the presence of a detergent like sodium dodecyl sulfate (B86663) (SDS), adding potassium acetate causes the precipitation of insoluble potassium dodecyl sulfate along with SDS-bound proteins. This effectively removes proteins from the nucleic acid preparation.[11][15]

-

Drug Formulation: In pharmaceuticals, it can be used as an electrolyte replenisher to treat conditions like hypokalemia.[19][20][21] It also serves as a buffering agent (excipient) to maintain the pH of liquid formulations, ensuring drug stability and efficacy.[20]

-

Enzymatic Assays: Many enzymes exhibit optimal activity within a narrow pH range. Potassium acetate buffers are used to maintain a stable, slightly acidic environment required for certain enzymatic assays.

-

Food Industry: As a food additive (E261), it is used as a preservative and an acidity regulator to control pH and inhibit microbial growth.[20][21]

Conclusion

Potassium acetate is a robust and reliable buffering agent for applications requiring stable pH control in the slightly acidic range of 3.8 to 5.8. A thorough understanding of its theoretical basis, as described by the Henderson-Hasselbalch equation, allows for the precise preparation of buffers tailored to specific experimental needs. Its buffering capacity is directly related to its concentration and the proximity of the buffer's pH to the pKa of acetic acid. The established protocols for its use in nucleic acid purification and its role as an excipient in drug formulations underscore its importance for professionals in research and pharmaceutical development.

References

- 1. 14.6 Buffers - Chemistry 2e | OpenStax [openstax.org]

- 2. cdn.juniata.edu [cdn.juniata.edu]

- 3. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]

- 4. ulm.edu [ulm.edu]

- 5. Henderson Hasselbalch Equation- Estimating the pH of Buffers [turito.com]

- 6. Acetic Acid [commonorganicchemistry.com]

- 7. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 8. Acetic acid - Wikipedia [en.wikipedia.org]

- 9. sciencing.com [sciencing.com]

- 10. quora.com [quora.com]

- 11. Potassium Acetate Solution 3 M pH 5.2, Buffers and Reagents - Jena Bioscience [jenabioscience.com]

- 12. cephamls.com [cephamls.com]

- 13. PART IV: Evaluating Buffer Effectiveness - College of Science - Purdue University [purdue.edu]

- 14. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]

- 15. nbinno.com [nbinno.com]

- 16. pH of Potassium Acetate [whatistheph.com]

- 17. scribd.com [scribd.com]

- 18. remotelabs.asdlib.org [remotelabs.asdlib.org]

- 19. What is Potassium Acetate used for? [synapse.patsnap.com]

- 20. annexechem.com [annexechem.com]

- 21. Potassium Acetate | C2H3O2K | CID 517044 - PubChem [pubchem.ncbi.nlm.nih.gov]

synthesis and preparation of potassium acetate from acetic acid

An In-depth Technical Guide to the Synthesis and Preparation of Potassium Acetate (B1210297) from Acetic Acid

Introduction

Potassium acetate (CH₃COOK), the potassium salt of acetic acid, is a versatile compound with significant applications across various industries, including pharmaceuticals, food preservation, and as an effective deicing agent.[1][2][3] In medicine and biochemistry, it serves as an electrolyte replenisher, is used in tissue preservation, and aids in the precipitation of proteins from DNA solutions.[2][4][5] Its synthesis is primarily achieved through a straightforward acid-base neutralization reaction, which is both efficient and scalable.[4][6] This technical guide provides a comprehensive overview of the synthesis of potassium acetate from acetic acid, targeting researchers, scientists, and drug development professionals. It details the core chemical reactions, experimental protocols, and quantitative data pertinent to its preparation.

Core Chemical Synthesis Pathway

The fundamental principle for producing potassium acetate is the neutralization of acetic acid (a weak acid) with a potassium-containing base (a strong base).[3][4] The most commonly employed bases are potassium hydroxide (B78521) (KOH) and potassium carbonate (K₂CO₃).[1][4]

The reaction with potassium hydroxide is a direct acid-alkali neutralization that yields potassium acetate and water.[2][3] This reaction is exothermic, a factor that must be managed during synthesis to control the reaction rate and maximize yield.[1]

Reaction with Potassium Hydroxide: CH₃COOH + KOH → CH₃COOK + H₂O[2]

Alternatively, potassium carbonate or bicarbonate can be used. This reaction produces potassium acetate, water, and carbon dioxide gas, which is observed as effervescence.[5][6][7]

Reaction with Potassium Carbonate: 2CH₃COOH + K₂CO₃ → 2CH₃COOK + H₂O + CO₂[6]

Caption: Acid-base neutralization of acetic acid and potassium hydroxide.

Experimental Protocols

Detailed methodologies are crucial for reproducible synthesis. Below are protocols derived from common laboratory and industrial practices.

Protocol 1: Synthesis using Potassium Hydroxide and Glacial Acetic Acid

This method utilizes excess glacial acetic acid as both a reactant and a solvent, which is cost-effective and results in high product quality.[1]

-

Preparation : To a 5-liter four-necked flask equipped with a mechanical stirrer, add 3 kg of glacial acetic acid.[1]

-

Reaction : Begin stirring the acetic acid and gradually add 1 kg of flake potassium hydroxide. The reaction is exothermic and will heat up quickly.[1]

-

Crystallization : Allow the reaction mixture to cool naturally to room temperature (approximately 26°C). A large amount of white solid potassium acetate will precipitate.[1]

-

Separation : Separate the precipitated solid from the excess acetic acid via centrifugal separation.[1]

-

Purification : The crude solid is then purified by refluxing in 2 liters of anhydrous ethanol (B145695) with continuous stirring for one hour. Allow the mixture to cool to 28°C and separate the solid again by centrifugation. This reflux and separation step can be repeated to improve purity.[1]

-

Drying : Dry the final solid product in an oven at 150°C for 8 hours to obtain anhydrous potassium acetate.[1] The final product can be ground into a powder.[1]

Protocol 2: Synthesis using Potassium Bicarbonate and Acetic Acid

This protocol is suitable for laboratory-scale synthesis and uses potassium bicarbonate, which is a safer alternative to potassium hydroxide.

-

Preparation : In a beaker, add approximately 6 grams of powdered potassium bicarbonate to 10 ml of acetic acid. Add the bicarbonate slowly and in portions until effervescence ceases, indicating the reaction is complete.[5]

-

Filtration : Filter the resulting solution to remove any unreacted solids or impurities.[5]

-

Evaporation : Transfer the filtrate to an evaporating dish and place it on a water bath. Evaporate the solution to dryness. To ensure complete removal of water, the evaporation can be finished on a sand bath at a temperature not exceeding 140°C with constant stirring.[5] From time to time, add 1 or 2 drops of diluted acetic acid to the solution during evaporation.[5]

-

Final Product : Once completely dry, powder the residue in a current of warm, dry air and immediately transfer it to an airtight container to prevent moisture absorption, as potassium acetate is deliquescent.[5]

Caption: General workflow for the synthesis of potassium acetate.

Quantitative Data Summary

The efficiency and outcome of the synthesis depend significantly on the reaction conditions. The tables below summarize quantitative data from various reported methods.

Table 1: Reaction Conditions for Potassium Acetate Synthesis

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Potassium Source | Potassium Hydroxide (flake)[1] | Potassium Hydroxide[8] | Potassium Bicarbonate[9] | Potassium Hydroxide[10] |

| Acetic Acid | Glacial[1] | 40-60% Aqueous Solution[8] | 98% Acetic Acid[9] | 70-100% Aqueous Solution[10] |

| Stoichiometry | Excess Acetic Acid[1] | 30-35% Stoichiometric Excess of Acetic Acid[8] | 2000g K₂CO₃, 650g Acetic Acid[9] | Not Specified |

| Reaction Temp. | Exothermic, cools to 26°C[1] | 80-90°C[8] | Heating & Stirring[9] | Not exceeding 75°C[10] |

| pH Control | Not Specified | Not Specified | Not Specified | 8.3 - 8.6[10] |

| Evaporation Temp. | Not Applicable | 105-115°C[8] | 160-180°C[9] | Not Specified |

| Drying Temp. | 150°C[1] | 145-155°C (Vacuum)[8] | 180°C[9] | Not Specified |

| Separation | Centrifugation[1] | Centrifugation (500-2000 rpm)[8] | Filtration[9] | Filtration[10] |

Table 2: Synthesis Outcomes

| Outcome | Method 1 | Method 2 | Method 3 | Method 4 |

| Reported Yield | 58.8%[1] | 88.30%[8] | ~50%[8] | 77%[6] |

| Product Purity | Sodium content: 0.02%[1] | 99.53%[8] | 99.5-99.6%[8] | Not Specified |

| Final Form | White Powder[1] | Crystalline Solid[8] | Crystals[9] | Crystalline Solid[6] |

Purification and Characterization

Post-synthesis, purification is critical to achieving the desired grade of potassium acetate, especially for pharmaceutical applications.

-

Recrystallization : This is a standard method for purifying solid compounds. It involves dissolving the crude potassium acetate in a suitable solvent (like hot water or ethanol), filtering out insoluble impurities, and then allowing the solution to cool, which causes the purified potassium acetate to crystallize.[1]

-

Washing : The separated crystals can be washed with small amounts of cold distilled water or anhydrous ethanol to remove residual impurities and unreacted starting materials.[1][3][11]

-

Drying : To obtain the anhydrous salt, drying at elevated temperatures (e.g., 145-180°C) is necessary.[8][9][11] Vacuum drying is often employed to facilitate water removal at lower temperatures, preventing degradation.[8][11]

The final product is a white, crystalline, hygroscopic solid.[2][4] It should be stored in a sealed, dry environment to prevent it from absorbing moisture from the air.[9]

References

- 1. Page loading... [guidechem.com]

- 2. Potassium acetate - Wikipedia [en.wikipedia.org]

- 3. SATHEE: Chemistry Potassium Acetate [sathee.iitk.ac.in]

- 4. Potassium Acetate: Structure, Uses & Preparation Guide [vedantu.com]

- 5. scribd.com [scribd.com]

- 6. Potassium Acetate synthesis - chemicalbook [chemicalbook.com]

- 7. m.youtube.com [m.youtube.com]

- 8. RU2455279C1 - Method of producing potassium acetate - Google Patents [patents.google.com]

- 9. alfa-industry.com [alfa-industry.com]

- 10. RU2605695C1 - Method of producing potassium acetate - Google Patents [patents.google.com]

- 11. expertmarketresearch.com [expertmarketresearch.com]

An In-depth Technical Guide to the Structure and Ionic Properties of Potassium Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and ionic properties of potassium acetate (B1210297) (CH₃COOK). The information is curated for professionals in research, science, and drug development, with a focus on delivering precise data and methodologies.

Chemical Structure and Identification

Potassium acetate, also known as potassium ethanoate, is the potassium salt of acetic acid.[1][2] It is an ionic compound formed from the potassium cation (K⁺) and the acetate anion (CH₃COO⁻).[3] The chemical formula is C₂H₃KO₂.[1][4]

The acetate ion consists of a methyl group bonded to a carboxyl group, where one of the oxygen atoms carries a negative charge, which is balanced by the positive charge of the potassium ion. Resonance stabilization occurs across the two oxygen atoms of the acetate anion. In its solid state, potassium acetate exists as a white, crystalline powder and is known to be deliquescent, meaning it readily absorbs moisture from the air.[1][4][5][6] It has a monoclinic crystal structure.[7][8]

Ionic and Physical Properties

Potassium acetate's utility in various scientific and pharmaceutical applications stems from its distinct ionic and physical characteristics. A summary of its key quantitative properties is presented in the table below.

| Property | Value |

| Molar Mass | 98.14 g/mol [7][8][9][10] |

| Melting Point | 292 °C (558 °F; 565 K)[1][5][8][11] |

| Boiling Point | Decomposes upon heating[1][7][8] |

| Density | 1.8 g/cm³ (at 20 °C)[1][8], 1.57 g/cm³ (at 25 °C)[7][8][9] |

| pKa (of conjugate acid, acetic acid) | 4.76[7][8] |

| pH (of 5% aqueous solution) | 7.5 - 9.0[1][3][5] |

Solubility Profile

Potassium acetate is highly soluble in water and also exhibits solubility in other polar solvents. Its solubility in water increases with temperature, a critical factor in the preparation of concentrated solutions.

| Solvent | Temperature (°C) | Solubility ( g/100 mL or g/100 g) |

| Water | 0.1 | 216.7 g/100 mL[7][8] |

| 10 | 233.7 g/100 mL[7][8] | |

| 20 | 100 g/mL[1][2][5] | |

| 25 | 268.6 g/100 mL[7][8] | |

| 40 | 320.8 g/100 mL[7][8] | |

| 96 | 390.7 g/100 mL[7][8] | |

| Methanol | 15 | 24.24 g/100 g[7][8] |

| 73.4 | 53.54 g/100 g[7][8] | |

| Ethanol | 25 | 16.3 g/100 g[8][11] |

| Liquid Ammonia | -33.9 | 1.026 g/100 g[7][11] |

| Ether | - | Insoluble[1][8][11][12] |

| Acetone | - | Insoluble[8][11][13] |

Experimental Protocols

The following sections detail the methodologies for determining the key ionic and physical properties of potassium acetate.

Determination of Melting Point

The melting point of potassium acetate can be determined using the capillary method with a melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of dry, powdered potassium acetate is placed in a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is inserted into the heating block of a melting point apparatus.

-

Heating: The sample is heated rapidly to approximately 20°C below the expected melting point (292°C). The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

-

Observation: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The range between these two temperatures is the melting point range. For a pure substance like potassium acetate, this range should be narrow.

Determination of Solubility in Water

The solubility of potassium acetate in water at a specific temperature can be determined by creating a saturated solution.

Methodology:

-

Solution Preparation: An excess amount of potassium acetate is added to a known volume of deionized water in a beaker with a magnetic stir bar.

-

Equilibration: The mixture is stirred at a constant temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated.

-

Sample Extraction: A known volume of the clear supernatant is carefully extracted using a heated pipette to prevent crystallization upon cooling.

-

Solvent Evaporation: The extracted sample is weighed, and then the water is evaporated by heating in an oven until a constant weight of the dry potassium acetate is achieved.

-

Calculation: The solubility is calculated in grams of potassium acetate per 100 mL of water based on the weight of the dried salt and the volume of the extracted solution.

Determination of pKa

The pKa of the conjugate acid of the acetate ion (acetic acid) can be determined by titration. Since potassium acetate is the salt of a weak acid and a strong base, its aqueous solution will be slightly alkaline.

Methodology:

-

Solution Preparation: A standard solution of a strong acid (e.g., 0.1 M HCl) is prepared. A solution of potassium acetate of known concentration (e.g., 0.1 M) is also prepared.

-

Titration Setup: A pH meter is calibrated and placed in the potassium acetate solution. The strong acid is placed in a burette.

-

Titration: The strong acid is added in small increments to the potassium acetate solution. The pH of the solution is recorded after each addition.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of the titrant added. The equivalence point is identified from the steepest part of the curve.

-

pKa Determination: The volume of titrant at the half-equivalence point is determined. The pH at this half-equivalence point is equal to the pKa of the conjugate acid (acetic acid).

Visualizations

The following diagrams illustrate the dissociation of potassium acetate in water and a logical workflow for characterizing its ionic properties.

Caption: Dissociation of potassium acetate in an aqueous solution.

Caption: Workflow for the characterization of potassium acetate.

References

- 1. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 2. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. fao.org [fao.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. proprep.com [proprep.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. westlab.com [westlab.com]

- 10. webqc.org [webqc.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. Pka value of weak acid experiment by titrations method | PPTX [slideshare.net]

- 13. chem.libretexts.org [chem.libretexts.org]

The Role of Potassium Acetate in Cellular and Molecular Processes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Potassium acetate (B1210297), a simple salt of potassium and acetic acid, plays a surprisingly multifaceted role in a variety of fundamental cellular and molecular processes. While often utilized as a common laboratory reagent, its influence extends to critical biological functions, including nucleic acid stability, protein conformation, and cellular signaling. This technical guide provides a comprehensive overview of the core functions of potassium acetate, detailing its mechanisms of action, providing quantitative data, and outlining key experimental protocols where it is a critical component.

Role in Nucleic Acid Manipulation

Potassium acetate is a cornerstone reagent in molecular biology, primarily for its utility in the precipitation and purification of DNA and RNA.

Nucleic Acid Precipitation

Potassium acetate is frequently used as a salt in ethanol (B145695) precipitation of nucleic acids. The positively charged potassium ions (K+) neutralize the negative charge of the phosphate (B84403) backbone of DNA and RNA. This neutralization allows the nucleic acid molecules to aggregate and precipitate out of solution in the presence of a non-polar solvent like ethanol or isopropanol.[1]

Mechanism of Action:

-

Charge Neutralization: The K+ ions shield the negative charges of the phosphate groups on the nucleic acid backbone, reducing repulsion between molecules.

-

Dehydration: Ethanol disrupts the hydration shell around the nucleic acid molecules, further decreasing their solubility.

-

Precipitation: The combination of charge neutralization and dehydration causes the nucleic acids to precipitate, allowing for their collection by centrifugation.

While sodium acetate is also commonly used for this purpose, potassium acetate offers certain advantages. For instance, it is particularly useful for precipitating RNA for applications like cell-free translation because it avoids the introduction of sodium ions, which can be inhibitory to some downstream enzymatic reactions.[1][2] However, it's important to note that potassium dodecyl sulfate (B86663) is highly insoluble, so potassium acetate should be avoided when precipitating nucleic acids from solutions containing SDS.[1][2]

Quantitative Data on Nucleic Acid Precipitation:

While direct, comprehensive comparative studies on the precipitation efficiency of different salts are not abundant in the readily available literature, the choice of salt is often dictated by the downstream application rather than marginal differences in yield for standard precipitations.

| Salt | Typical Final Concentration | Key Considerations |

| Potassium Acetate | 0.3 M | - Preferred for RNA precipitation for cell-free translation. - Avoid with SDS-containing solutions.[1][2] |

| Sodium Acetate | 0.3 M | - General-purpose salt for DNA and RNA precipitation. - Can precipitate proteins at high concentrations.[2] |

| Sodium Chloride | 0.2 M | - Useful for precipitating DNA from solutions containing SDS, as NaCl keeps SDS soluble in ethanol.[3] |

| Ammonium Acetate | 2.0 - 2.5 M | - Effective for removing dNTPs. - Ammonium ions can inhibit T4 polynucleotide kinase.[2] |

| Lithium Chloride | 0.8 M | - Primarily used for selective precipitation of RNA.[3] |

Role in Alkaline Lysis for Plasmid DNA Extraction

Potassium acetate is a critical component of the neutralization step in the alkaline lysis method for plasmid DNA isolation from bacteria.[4][5][6][7]

Mechanism of Action:

In this procedure, bacterial cells are first treated with an alkaline solution containing sodium hydroxide (B78521) (NaOH) and sodium dodecyl sulfate (SDS). This lyses the cells and denatures both chromosomal and plasmid DNA into single strands. The subsequent addition of an acidic potassium acetate solution serves three main purposes:

-

Neutralization: The acetic acid component neutralizes the NaOH, allowing the smaller, supercoiled plasmid DNA to rapidly reanneal into its double-stranded form. The much larger chromosomal DNA, however, cannot reanneal correctly and becomes entangled.[5][6]

-

Precipitation of SDS: The potassium ions (K+) react with the SDS to form potassium dodecyl sulfate (KDS), which is insoluble and precipitates out of solution.[8]

-

Co-precipitation of Proteins and Chromosomal DNA: The precipitated KDS entraps the denatured proteins and the tangled chromosomal DNA, forming a white, flocculent precipitate.[5][6]

Centrifugation then pellets this precipitate, leaving the purified plasmid DNA in the supernatant.

Experimental Protocol: Alkaline Lysis for Plasmid Miniprep

-

Cell Harvesting: Centrifuge 1.5-5 mL of an overnight bacterial culture to pellet the cells. Discard the supernatant.

-

Resuspension (Solution I): Resuspend the bacterial pellet in 100-250 µL of a resuspension buffer (e.g., 50 mM Tris-HCl, pH 8.0; 10 mM EDTA; 100 µg/mL RNase A).

-

Lysis (Solution II): Add 200-250 µL of lysis buffer (0.2 M NaOH, 1% SDS) and gently invert the tube 4-6 times to mix. Do not vortex. The solution should become clear and viscous.

-

Neutralization (Solution III): Add 150-350 µL of a cold neutralization solution (e.g., 3 M potassium acetate, pH 5.5) and immediately mix by gentle inversion. A white precipitate will form.

-

Centrifugation: Centrifuge at high speed (e.g., >12,000 x g) for 5-10 minutes to pellet the cell debris, chromosomal DNA, and precipitated protein/SDS.

-

DNA Precipitation: Carefully transfer the supernatant to a clean tube and add 2 volumes of 100% ethanol to precipitate the plasmid DNA.

-

Pelleting and Washing: Centrifuge at high speed for 10-15 minutes to pellet the plasmid DNA. Discard the supernatant and wash the pellet with 70% ethanol.

-

Resuspension: Air-dry the pellet and resuspend in a suitable buffer (e.g., TE buffer or nuclease-free water).

Workflow for Alkaline Lysis:

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. genelink.com [genelink.com]

- 3. Clean up your act: DNA and RNA purity — BioEcho Life Sciences [bioecho.com]

- 4. bitesizebio.com [bitesizebio.com]

- 5. researchgate.net [researchgate.net]

- 6. An Acetate-Specific GPCR, FFAR2, Regulates Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. info.gbiosciences.com [info.gbiosciences.com]

- 8. quora.com [quora.com]

An In-depth Technical Guide to the Mechanism of Action of Potassium Acetate in Biochemical Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium acetate (B1210297) (KCH₃COO), a salt of acetic acid and potassium, is a versatile and critical reagent in a multitude of biochemical reactions and laboratory protocols. Its efficacy stems from the distinct and synergistic actions of its constituent ions: the potassium cation (K⁺) and the acetate anion (CH₃COO⁻). This technical guide provides a comprehensive overview of the mechanisms through which potassium acetate exerts its effects, including its roles in nucleic acid and protein precipitation, its function as a buffering agent, and its influence on enzyme kinetics and cellular metabolic pathways. Detailed experimental protocols, quantitative data, and visual diagrams of key processes are presented to offer a thorough understanding for researchers, scientists, and professionals in drug development.

Core Principles: The Dual Role of Potassium and Acetate Ions

When dissolved in an aqueous solution, potassium acetate dissociates into potassium (K⁺) and acetate (CH₃COO⁻) ions.[1] The biochemical utility of potassium acetate is rooted in the individual and combined properties of these two ions.

-

The Potassium Ion (K⁺): As the major intracellular cation, potassium is essential for numerous physiological processes.[2] In biochemical reactions, K⁺ ions can act as cofactors for certain enzymes, influencing their conformation and catalytic activity.[3][4] They are also crucial for maintaining the structural integrity of macromolecules like ribosomes.[1][5]

-

The Acetate Ion (CH₃COO⁻): Acetate is a key metabolite that serves as a precursor for acetyl-CoA, a central molecule in cellular metabolism.[6][7] In laboratory settings, the acetate ion is a weak base and, in conjunction with its conjugate acid (acetic acid), forms an effective buffer system.[8] It also plays a significant role in disrupting the hydration shells of macromolecules, a key principle in precipitation techniques.[2]

Mechanism of Action in Nucleic Acid Purification

Potassium acetate is a cornerstone reagent in the alkaline lysis method for plasmid DNA isolation from bacteria. Its role is multifaceted, involving neutralization, precipitation of contaminants, and facilitation of DNA renaturation.

Following cell lysis with a solution containing sodium dodecyl sulfate (B86663) (SDS) and a strong base like sodium hydroxide (B78521) (NaOH), the cellular components, including chromosomal DNA, plasmid DNA, and proteins, are denatured.[9] The addition of an acidic potassium acetate solution (typically pH 4.8-5.5) serves three primary functions:

-

Neutralization: The acidic solution neutralizes the NaOH, which is crucial to allow the small, supercoiled plasmid DNA to reanneal correctly. The much larger chromosomal DNA, however, cannot reanneal properly and becomes entangled.[10]

-

Precipitation of SDS and Proteins: Potassium ions (K⁺) react with the dodecyl sulfate anions (DS⁻) from SDS to form potassium dodecyl sulfate (KDS). KDS is highly insoluble and precipitates out of solution.[10][11] This precipitate entraps the denatured proteins and the tangled chromosomal DNA.[12]

-

Selective Precipitation: The "salting out" effect, driven by the high salt concentration, causes the aggregation and precipitation of the KDS/protein/chromosomal DNA complex, which can then be easily removed by centrifugation. The smaller, correctly folded plasmid DNA remains soluble in the supernatant.[12]

Experimental Protocol: Alkaline Lysis Plasmid DNA Miniprep

This protocol outlines the fundamental steps for isolating plasmid DNA from a bacterial culture using potassium acetate.

Solutions Required:

-

Solution I (Resuspension Buffer): 50 mM Glucose, 25 mM Tris-HCl (pH 8.0), 10 mM EDTA (pH 8.0)

-

Solution II (Lysis Buffer): 0.2 N NaOH, 1% (w/v) SDS

-

Solution III (Neutralization Buffer): 3 M Potassium Acetate, pH 5.5 (prepared by mixing 60 mL of 5 M potassium acetate, 11.5 mL of glacial acetic acid, and 28.5 mL of water)

-

Isopropanol

-

70% Ethanol

-

TE Buffer or Nuclease-Free Water

Procedure:

-

Harvest bacterial cells from a 1.5 mL overnight culture by centrifugation at >10,000 x g for 1 minute.

-

Discard the supernatant and resuspend the bacterial pellet in 100 µL of ice-cold Solution I by vortexing.

-

Add 200 µL of Solution II and gently mix by inverting the tube 4-6 times. Do not vortex. Incubate at room temperature for no more than 5 minutes. The solution should become clear and viscous.

-

Add 150 µL of ice-cold Solution III. Immediately mix by inverting the tube 4-6 times. A white, flocculent precipitate will form.

-

Incubate on ice for 5-10 minutes.

-

Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitate.

-

Carefully transfer the supernatant containing the plasmid DNA to a new microfuge tube.

-

Precipitate the plasmid DNA by adding 0.7 volumes of isopropanol. Mix and incubate at room temperature for 10 minutes.

-

Centrifuge at >12,000 x g for 15 minutes at 4°C to pellet the plasmid DNA.

-

Discard the supernatant and wash the pellet with 500 µL of 70% ethanol.

-

Centrifuge at >12,000 x g for 5 minutes.

-

Carefully remove the supernatant and air-dry the pellet for 5-10 minutes.

-

Resuspend the DNA pellet in a suitable volume (e.g., 30-50 µL) of TE buffer or nuclease-free water.

Experimental Workflow: Alkaline Lysis

Mechanism of Action in Protein Precipitation (Salting Out)

Potassium acetate can be used for the fractional precipitation of proteins, a technique commonly referred to as "salting out".[13] This method exploits the differential solubility of proteins in high salt concentrations.

The underlying principle of salting out is the competition for water molecules between the salt ions and the protein molecules.[9] At high ionic strengths, the large number of potassium and acetate ions sequester water molecules to form hydration shells. This reduces the amount of "free" water available to solvate the hydrophilic patches on the protein surface.[14] As a result, protein-protein hydrophobic interactions become more favorable than protein-water interactions, leading to protein aggregation and precipitation.[15]

Different proteins precipitate at different salt concentrations due to variations in their size, surface charge, and hydrophobicity.[9] This allows for a fractional precipitation approach, where the salt concentration is incrementally increased to selectively precipitate different protein fractions.

Quantitative Data: Protein Precipitation

While specific quantitative data for protein precipitation using potassium acetate is not as widely published as for ammonium (B1175870) sulfate, the principles are the same. The effectiveness of different salts in precipitating proteins is described by the Hofmeister series. Generally, salts with ions of high charge density are more effective at salting out.

| Salt | Relative Salting Out Effectiveness |

| Ammonium Sulfate | Very High |

| Potassium Acetate | Moderate |

| Sodium Chloride | Low |

| Potassium Thiocyanate | Very Low (Salting In) |

Table 1: Relative effectiveness of common salts for protein precipitation (salting out).

Experimental Protocol: Fractional Protein Precipitation with Potassium Acetate

This protocol provides a general framework for the fractional precipitation of a protein mixture using potassium acetate. The optimal concentrations will need to be empirically determined for the specific protein of interest.

Materials:

-

Protein extract in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Saturated potassium acetate solution (approx. 5 M)

-

Dialysis tubing and buffer

-

Centrifuge capable of >10,000 x g at 4°C

Procedure:

-

Place the protein extract in a beaker on a magnetic stirrer in a cold room or on ice.

-

Slowly add the saturated potassium acetate solution dropwise while stirring to reach the first desired saturation percentage (e.g., 30%).

-

Continue stirring for 30 minutes to allow for equilibration.

-

Centrifuge the mixture at >10,000 x g for 20 minutes at 4°C.

-

Carefully decant the supernatant into a clean beaker. The pellet contains the proteins that precipitated at this salt concentration.

-

Resuspend the pellet in a minimal volume of buffer for analysis or further purification.

-

To the supernatant, add more saturated potassium acetate solution to reach the next desired saturation percentage (e.g., 60%).

-

Repeat steps 3-6. The pellet from this step contains the protein fraction that precipitated between 30% and 60% saturation.

-

Continue this process with increasing salt concentrations as needed.

-

To remove the high concentration of potassium acetate from the desired protein fraction, perform dialysis against a large volume of an appropriate buffer.

Role in Enzyme Kinetics and Regulation

Both potassium and acetate ions can influence the activity of enzymes, acting as activators, inhibitors, or components of the buffer system that maintains the optimal pH for catalysis.

-

Potassium as an Enzyme Activator: Many enzymes, particularly kinases and polymerases, require monovalent cations like K⁺ for optimal activity.[3][4] Potassium ions can play two main roles:

-

Type I (Cofactor-like): The K⁺ ion binds directly in or near the active site, often in coordination with a divalent cation like Mg²⁺, to help orient the substrate for catalysis.[3]

-

Type II (Allosteric Effector): K⁺ binds to a site distant from the active site, inducing a conformational change that leads to enzyme activation.[3] A notable example is pyruvate (B1213749) kinase, where K⁺ binding is essential for the enzyme to adopt its active conformation.[14][16]

-

-

Acetate as a Metabolic Regulator: Acetate, through its conversion to acetyl-CoA, is a key player in metabolic regulation.[6][7] The concentration of acetyl-CoA can influence various metabolic pathways and also serves as the acetyl group donor for post-translational modifications like histone acetylation, thereby linking metabolism to gene expression.[17]

Quantitative Data: Enzyme Kinetics

The effect of potassium ions on the kinetics of pyruvate kinase is a well-studied example.

| Cation | Vmax (relative units) | Km for PEP (µM) |

| K⁺ | ~400 | ~30 |

| No K⁺ | 1 | ~180 |

Table 2: The activating effect of K⁺ on the Vmax and Km of pyruvate kinase for its substrate phosphoenolpyruvate (B93156) (PEP). Data adapted from studies on E. coli pyruvate kinase.[14][16] The presence of K⁺ dramatically increases the maximal velocity and the enzyme's affinity for its substrate.

Experimental Protocol: General Enzyme Assay in Potassium Acetate Buffer

This protocol describes a general procedure for assaying enzyme activity using a potassium acetate buffer system.

Materials:

-

Potassium Acetate Buffer (e.g., 100 mM, pH 5.5)

-

Enzyme of interest

-

Substrate for the enzyme

-

Cofactors (if required)

-

Spectrophotometer or other appropriate detection instrument

Procedure:

-

Prepare a stock solution of potassium acetate buffer at the desired concentration and pH.

-

Prepare stock solutions of the enzyme, substrate, and any necessary cofactors in the potassium acetate buffer.

-

In a cuvette, add the potassium acetate buffer, substrate, and cofactors to the desired final concentrations.

-

Equilibrate the cuvette to the desired assay temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding a small volume of the enzyme stock solution and mix quickly.

-

Immediately begin monitoring the change in absorbance (or other signal) over time.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the progress curve.

-

Repeat the assay with varying substrate concentrations to determine kinetic parameters like Km and Vmax.

Signaling Pathways Involving Acetate

Acetate is not merely a metabolite but also a signaling molecule that can influence cellular processes through distinct pathways.[17]

-

Acetyl-CoA Dependent Pathway: Intracellular acetate is converted to acetyl-CoA by acetyl-CoA synthetase (ACSS).[6][7] Acetyl-CoA then acts as a donor for acetylation of proteins, including histones and transcription factors. This post-translational modification can alter gene expression and enzyme activity, linking the metabolic state of the cell to its regulatory networks.[17]

-

G-Protein Coupled Receptor (GPCR) Pathway: Extracellular acetate can bind to and activate specific GPCRs, such as GPR43 (also known as FFAR2).[17] This initiates intracellular signaling cascades, often involving changes in cyclic AMP (cAMP) or calcium levels, which can modulate processes like inflammation and hormone secretion.

Diagram of Acetate Signaling Pathways

Conclusion

Potassium acetate is a powerful and versatile tool in the biochemist's arsenal. Its mechanism of action is a composite of the distinct properties of the potassium and acetate ions. From the selective precipitation of macromolecules to the fine-tuning of enzyme catalysis and the regulation of complex metabolic and signaling networks, a thorough understanding of these mechanisms is paramount for the effective design and execution of biochemical experiments and for the development of novel therapeutic strategies. This guide has provided a detailed overview of these mechanisms, supported by experimental protocols and data, to serve as a valuable resource for the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. Protein precipitation: A comprehensive guide | Abcam [abcam.com]

- 3. Sodium and Potassium Ions in Proteins and Enzyme Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Acetate fluxes in Escherichia coli are determined by the thermodynamic control of the Pta-AckA pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. Frontiers | Acetate Revisited: A Key Biomolecule at the Nexus of Metabolism, Epigenetics and Oncogenesis—Part 1: Acetyl-CoA, Acetogenesis and Acyl-CoA Short-Chain Synthetases [frontiersin.org]

- 11. quora.com [quora.com]

- 12. genelink.com [genelink.com]

- 13. rpicorp.com [rpicorp.com]

- 14. researchgate.net [researchgate.net]

- 15. goldbio.com [goldbio.com]

- 16. Pyruvate kinase revisited: the activating effect of K+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Acetate Revisited: A Key Biomolecule at the Nexus of Metabolism, Epigenetics, and Oncogenesis – Part 2: Acetate and ACSS2 in Health and Disease [frontiersin.org]

Potassium Acetate as a Source of Potassium Ions in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potassium acetate (B1210297) as a readily available and versatile source of potassium ions for various applications in research and drug development. This document details the physicochemical properties of potassium acetate, provides established experimental protocols for its use, and explores the critical role of potassium ions in cellular signaling pathways.

Introduction to Potassium Acetate

Potassium acetate (CH₃COOK) is the potassium salt of acetic acid. It presents as a white, hygroscopic crystalline solid that is highly soluble in water.[1] Its extensive solubility and classification as a strong electrolyte in aqueous solutions make it an excellent source of potassium ions (K⁺) and acetate ions (CH₃COO⁻). In solution, it fully dissociates, providing a predictable concentration of potassium ions.

The acetate anion, the conjugate base of a weak acid (acetic acid), can act as a buffer, helping to maintain a stable pH in solution.[2][3] This buffering capacity, combined with its role as an electrolyte replenisher, makes potassium acetate a valuable reagent in numerous biochemical and pharmaceutical applications.[2][3][4] These applications range from its use in intravenous fluids to treat hypokalemia (low potassium levels) to its function in molecular biology for the precipitation of DNA.[2][4][5]

Physicochemical and Electrical Properties of Potassium Acetate Solutions

A thorough understanding of the quantitative characteristics of potassium acetate solutions is paramount for their effective application in experimental design.

Data Presentation: Properties of Potassium Acetate

| Property | Value | Reference |

| Molecular Formula | CH₃COOK | [1] |

| Molecular Weight | 98.14 g/mol | [1] |

| Appearance | White crystalline solid, odorless | [1] |

| Solubility in Water | Highly soluble (approx. 268.6 g/100 mL at 25°C) | [5] |

| pH of 5% solution at 25°C | 7.5 - 8.5 | [6] |

| pKa of Acetic Acid (at 25°C) | 4.756 | [7][8] |

Data Presentation: Electrical Conductivity of Aqueous Potassium Acetate Solutions

The electrical conductivity of a potassium acetate solution is directly related to its concentration and the mobility of the potassium and acetate ions.

| Concentration (% by weight) | Temperature (°C) | Conductivity (µS/cm) | Reference |

| 4.67 | 59 | 34,700 | [9] |

| 9.33 | Not Specified | 62,500 | [9] |

| 28 | Not Specified | 126,000 | [9] |

| 46.67 | Not Specified | 112,000 | [9] |

| 65.33 | Not Specified | 47,900 | [9] |

Note: The relationship between concentration and conductivity is not always linear. At higher concentrations, ion-ion interactions can reduce mobility, leading to a decrease in conductivity.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining reliable scientific data. The following sections provide step-by-step methodologies for the preparation and quantification of potassium acetate solutions and a key application in molecular biology.

Preparation of a Standard Potassium Acetate Solution (1 M)

This protocol outlines the preparation of a 1 M stock solution of potassium acetate, which can be used for various experimental purposes or diluted to desired concentrations.

Materials:

-

Potassium Acetate (CH₃COOK), anhydrous (MW: 98.14 g/mol )

-

Deionized or distilled water

-

Volumetric flask (100 mL)

-

Weighing boat

-

Spatula

-

Analytical balance

-

Funnel

Procedure:

-

Calculate the required mass of potassium acetate: For a 1 M solution in 100 mL, you will need: 1 mol/L * 0.1 L * 98.14 g/mol = 9.814 g.

-

Weigh the potassium acetate: Place a weighing boat on the analytical balance and tare it. Carefully weigh out 9.814 g of anhydrous potassium acetate.

-

Dissolve the potassium acetate: Add approximately 70 mL of deionized water to the 100 mL volumetric flask. Using a funnel, carefully transfer the weighed potassium acetate into the flask.

-

Mix until dissolved: Swirl the flask gently to dissolve the potassium acetate completely.

-

Bring to final volume: Once the solid is fully dissolved, add deionized water to the flask until the bottom of the meniscus reaches the 100 mL calibration mark.

-

Homogenize the solution: Cap the flask and invert it several times to ensure the solution is thoroughly mixed.

-

Label and store: Label the flask clearly with the name of the solution (1 M Potassium Acetate), the date of preparation, and your initials. Store at room temperature.

Quantification of Potassium Ions using an Ion-Selective Electrode (ISE)

This protocol describes the determination of potassium ion concentration in an aqueous sample using a potassium-selective electrode.

Materials:

-

Potassium Ion-Selective Electrode (ISE)

-

Reference electrode (or a combination ISE)

-

Ion meter or pH/mV meter

-

Magnetic stirrer and stir bar

-

Standard potassium solutions (e.g., 1 ppm, 10 ppm, 100 ppm, 1000 ppm) prepared by serial dilution of a stock solution.

-

Ionic Strength Adjustor (ISA) solution (e.g., 2.5 M NaCl)

-

Beakers (150 mL)

-

Pipettes

-

Deionized water

-

Sample solution

Procedure:

-

Electrode Preparation and Conditioning:

-

Assemble the potassium ISE according to the manufacturer's instructions.

-

If the electrode has been stored dry, soak it in a mid-range potassium standard solution (e.g., 100 ppm) for 1-2 hours before use.[10]

-

-

Calibration:

-

Place 100 mL of the most dilute standard (e.g., 1 ppm) into a 150 mL beaker with a stir bar.

-

Add 2 mL of ISA to the beaker and stir at a constant, moderate rate.[11]

-

Immerse the potassium ISE and reference electrode in the solution.

-

Record the millivolt (mV) reading once it stabilizes.

-

Repeat this process for the remaining standards, moving from the most dilute to the most concentrated.

-

Plot a calibration curve of the mV readings (y-axis) versus the logarithm of the potassium concentration (x-axis). The plot should be linear with a slope of approximately 54-60 mV per decade change in concentration at 25°C.[10]

-

-